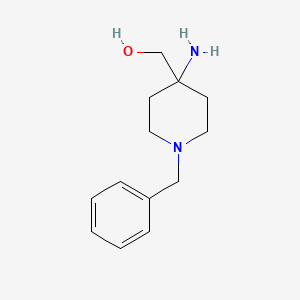

(4-Amino-1-benzylpiperidin-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-amino-1-benzylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVFHXNKSCWWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Functionalization and Derivatization Strategies for the (4-Amino-1-benzylpiperidin-4-yl)methanol Scaffold

The this compound scaffold possesses two key functional groups—a primary hydroxymethyl group and a primary amino group—that are amenable to a wide range of chemical transformations. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The primary alcohol (hydroxymethyl group) at the C4 position is a versatile handle for further modification.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. Mild oxidation, for example with pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, (4-amino-1-benzylpiperidine-4-carbaldehyde). Stronger oxidation conditions, such as using potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid, 4-amino-1-benzylpiperidine-4-carboxylic acid.

Reduction: As the group is already in its most reduced alcohol form, further reduction is not applicable.

Esterification: The alcohol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form a variety of ester derivatives. This reaction is typically catalyzed by an acid (e.g., H₂SO₄ for Fischer esterification) or a base (e.g., pyridine (B92270) or triethylamine (B128534) when using acyl chlorides). This allows for the introduction of a wide range of acyl groups, modifying the steric and electronic properties of the molecule.

Etherification: The hydroxymethyl group can also be converted into an ether via reactions such as the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

The primary amino group is a nucleophilic center that can participate in numerous chemical reactions, enabling extensive derivatization.

Acylation/Amide Formation: The most common derivatization is the reaction with acyl chlorides or acid anhydrides in the presence of a base to form amides. This reaction is typically high-yielding and allows for the introduction of a vast array of functionalities. For example, reaction with acetyl chloride would yield N-(1-benzyl-4-(hydroxymethyl)piperidin-4-yl)acetamide.

Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation, yielding secondary amines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine yields sulfonamides. These derivatives are often highly crystalline and stable.

Urea and Thiourea Formation: The primary amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These functional groups are important pharmacophores in many biologically active molecules.

Table 3: Summary of Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Hydroxymethyl (-CH₂OH) | Oxidation (mild) | PCC, CH₂Cl₂ | Aldehyde (-CHO) |

| Hydroxymethyl (-CH₂OH) | Oxidation (strong) | KMnO₄, NaOH, heat | Carboxylic Acid (-COOH) |

| Hydroxymethyl (-CH₂OH) | Esterification | R-COCl, Pyridine | Ester (-CH₂OC(O)R) |

| Primary Amino (-NH₂) | Acylation | R-COCl, Et₃N | Amide (-NHC(O)R) |

| Primary Amino (-NH₂) | Sulfonylation | R-SO₂Cl, Pyridine | Sulfonamide (-NHSO₂R) |

| Primary Amino (-NH₂) | Reductive Alkylation | R-CHO, NaBH₃CN | Secondary Amine (-NHR) |

| Primary Amino (-NH₂) | Urea Formation | R-NCO | Urea (-NHC(O)NHR) |

Modifications at the Piperidine (B6355638) Nitrogen (N1-position)

The nitrogen atom at the N1-position of the piperidine ring in this compound and its precursors is a key site for synthetic modification. Introducing or replacing substituents at this position allows for the systematic alteration of the molecule's physicochemical properties. The two primary strategies for this modification are reductive amination and direct N-alkylation.

Reductive amination is a widely employed, high-yielding method for introducing a variety of substituents at the piperidine nitrogen. mdpi.commasterorganicchemistry.com This one-pot reaction typically involves the condensation of a secondary amine, such as a 4-aminopiperidine (B84694) derivative, with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.compearson.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This methodology is highly versatile, allowing for the synthesis of a diverse library of N-substituted 4-aminopiperidines from readily available carbonyl compounds. mdpi.com

Direct N-alkylation offers an alternative route for modifying the N1-position. This method involves the reaction of the piperidine nitrogen nucleophile with an alkyl halide, such as a substituted benzyl (B1604629) chloride or bromide. echemi.com The reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃), to neutralize the hydrogen halide formed during the reaction. echemi.comnih.gov The choice of solvent and reaction conditions can significantly influence the outcome, and the mechanism can proceed via either an Sₙ1 or Sₙ2 pathway depending on the nature of the alkyl halide. echemi.com While conceptually straightforward, direct alkylation of amines can sometimes be complicated by over-alkylation, although this is not an issue when starting with a secondary piperidine amine to form a tertiary amine. masterorganicchemistry.com

The following table summarizes various substituents that have been introduced at the N1-position of the piperidine ring using these methodologies, showcasing the versatility in creating diverse analogs.

Substituent Effects on the Benzyl Moiety

The electronic nature of substituents on the benzyl group can exert a significant influence on the synthetic reactions used to install this moiety onto the piperidine nitrogen. This is particularly evident in N-alkylation reactions using substituted benzyl halides. The reaction mechanism, whether proceeding through a bimolecular nucleophilic substitution (Sₙ2) or a unimolecular (Sₙ1) pathway, is sensitive to the stability of the transition state or carbocation intermediate, which is directly affected by the attached substituents. echemi.com

For example, in the N-alkylation of piperidines with substituted benzyl chlorides, different outcomes have been observed depending on the substituent. Reactions with benzyl chloride, 4-trifluorobenzyl chloride, and 4-bromobenzyl chloride have been reported to proceed successfully. echemi.com However, attempts to use 4-methoxybenzyl chloride under similar conditions can be unsuccessful. This is attributed to the powerful electron-donating nature of the methoxy (B1213986) group, which highly stabilizes the benzylic carbocation, favoring a rapid Sₙ1 reaction. echemi.com This increased reactivity can lead to competitive side reactions with the solvent (e.g., ethanol), forming the corresponding benzyl ether instead of the desired N-benzylated piperidine. echemi.com

The table below illustrates the effect of different substituents on the benzyl moiety during N-alkylation reactions.

Stereoselective Synthesis of Enantiomerically Enriched Analogs

The synthesis of specific stereoisomers of this compound and related amino alcohol piperidine structures is crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. Several strategies have been developed to achieve control over the absolute and relative stereochemistry of these complex scaffolds.

One powerful approach is the use of asymmetric catalysis . For instance, the asymmetric hydrogenation of a suitable prochiral enamine or enol ether precursor can establish key stereocenters with high enantioselectivity. rsc.org Similarly, highly enantioselective Michael additions have been used to construct functionalized piperidinone skeletons, which serve as chiral building blocks for more complex targets. acs.orgnih.gov These methods rely on chiral catalysts, often based on transition metals like rhodium or organocatalysts, to control the stereochemical outcome of the reaction. rsc.orgacs.org

Another common strategy involves utilizing starting materials from the chiral pool . Natural products like amino acids or sugars, which possess inherent stereochemistry, can be elaborated through a series of chemical transformations into the desired chiral piperidine target. For example, 2-deoxy-D-ribose has been explored as a starting point for constructing chiral 4-amino-3-hydroxy piperidine derivatives. rsc.org This approach transfers the stereochemistry from the starting material to the final product.

Diastereoselective reactions on existing chiral scaffolds are also frequently employed. This can involve the stereoselective reduction of a ketone on a chiral piperidine ring or the regio- and stereoselective opening of a chiral epoxide. researchgate.netaalto.fi For example, the reaction of 1-benzyl-3,4-epoxypiperidines with amines in the presence of a Lewis acid can proceed with high regio- and stereoselectivity to yield trans-3-amino-4-hydroxypiperidines. researchgate.net The choice of reagents and reaction conditions dictates which diastereomer is formed preferentially. These methods are essential for synthesizing stereochemically pure analogs for pharmacological studies.

The following table outlines key strategies for the stereoselective synthesis of chiral aminopiperidine analogs.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The definitive structure of (4-Amino-1-benzylpiperidin-4-yl)methanol is established through a combination of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, provides a detailed map of the proton and carbon environments within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons would likely present as a singlet around 3.5 ppm. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region (1.5-3.0 ppm) due to axial and equatorial dispositions and coupling with neighboring protons. The methylene protons of the hydroxymethyl group would also be found in this region.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups. Characteristic stretching frequencies for the O-H and N-H bonds of the hydroxyl and amino groups, respectively, would be observed in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic C-H bonds would appear around 2800-3100 cm⁻¹. Mass spectrometry would confirm the molecular weight of the compound (220.30 g/mol ). nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aromatic (C₆H₅) | ~ 7.2-7.4 ppm (multiplet) |

| Benzylic (CH₂) | ~ 3.5 ppm (singlet) | |

| Piperidine (CH₂) | ~ 1.5-3.0 ppm (multiplets) | |

| Hydroxymethyl (CH₂OH) | ~ 3.4-3.6 ppm (singlet/doublet) | |

| Amino (NH₂) | Variable, broad singlet | |

| Hydroxyl (OH) | Variable, broad singlet | |

| ¹³C NMR | Aromatic (C₆H₅) | ~ 127-138 ppm |

| Benzylic (CH₂) | ~ 63 ppm | |

| Piperidine (C-N) | ~ 50-60 ppm | |

| Piperidine (C-C) | ~ 25-40 ppm | |

| Quaternary (C-N, C-O) | ~ 60-70 ppm | |

| Hydroxymethyl (CH₂OH) | ~ 65 ppm | |

| IR Spectroscopy | O-H Stretch | ~ 3200-3400 cm⁻¹ (broad) |

| N-H Stretch | ~ 3300-3500 cm⁻¹ (medium) | |

| C-H (Aromatic) | ~ 3000-3100 cm⁻¹ | |

| C-H (Aliphatic) | ~ 2850-2950 cm⁻¹ |

X-ray Crystallography of this compound and its Derivatives

For this compound, it is expected that the bulky N-benzyl group and the 4-substituents would occupy equatorial positions to minimize steric hindrance. The crystal packing would be heavily influenced by intermolecular hydrogen bonds formed by the amino and hydroxyl groups, leading to the formation of extended networks. researchgate.net Analysis of derivatives, such as thiourea adducts of 4-amino-N-benzylpiperidine, has confirmed the chair conformation of the piperidine ring and the presence of both intra- and intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.net

Interactive Table: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

| Key Conformation | Piperidine ring in chair form |

| Dominant Interactions | Intermolecular N-H···O and O-H···N hydrogen bonds |

Analysis of Conformational Preferences of the Piperidine Ring and Substituents

The six-membered piperidine ring is conformationally flexible, capable of existing in chair, boat, and twist-boat forms. However, the chair conformation is overwhelmingly favored due to its lower energy, resulting from the staggering of all C-C bonds and minimization of torsional strain. For substituted piperidines, the orientation of the substituents (axial vs. equatorial) is a critical factor.

In this compound, the large N-benzyl group strongly prefers an equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on the ring. Computational studies and experimental data on similar N-substituted piperidines confirm this preference. nih.gov The substituents at the C4 position (amino and hydroxymethyl groups) are geminally disposed. In the most stable chair conformation, it is anticipated that the larger hydroxymethyl group would preferentially occupy the equatorial position to minimize steric strain, though the energetic difference may be small. The dynamic equilibrium between different chair and boat conformers can be studied using variable temperature NMR spectroscopy and computational modeling. rsc.org

Examination of Intramolecular Interactions and Hydrogen Bonding Networks

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (amino nitrogen and hydroxyl oxygen) within the same molecule allows for the possibility of intramolecular hydrogen bonding. nih.gov An intramolecular hydrogen bond could form between the amino group and the hydroxyl group, creating a stable five- or six-membered ring structure, depending on the rotation around the C4-C(hydroxymethyl) bond.

The formation of such an intramolecular hydrogen bond can have a significant impact on the molecule's conformation and properties. rsc.orgunito.it It can "lock" the molecule into a more rigid conformation, which can be important for its interaction with biological targets. nih.gov The presence and strength of intramolecular hydrogen bonds can be investigated using IR spectroscopy in dilute non-polar solvents (to minimize intermolecular interactions) and through advanced NMR techniques. researchgate.net Computational chemistry methods are also invaluable for calculating the energies of different conformers and quantifying the stability conferred by such intramolecular interactions. mdpi.com In the solid state and in concentrated solutions, these groups would predominantly participate in extensive intermolecular hydrogen bonding networks, influencing properties like melting point and solubility. researchgate.net

Computational Chemistry and Molecular Modeling Studies

In Silico Design Strategies for Novel Analogs

The design of novel analogs of (4-Amino-1-benzylpiperidin-4-yl)methanol often begins with the exploration of its chemical space to identify modifications that could enhance biological activity and selectivity. clinmedkaz.org Structure-based drug design is a primary strategy, where the three-dimensional structure of a target protein is used to guide the design of complementary ligands. This approach allows for the rational introduction of functional groups that can form favorable interactions with the target's binding site.

Another key strategy is ligand-based drug design, which is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features and properties of known active compounds, a pharmacophore model can be developed to guide the design of new analogs with improved properties. The piperidine (B6355638) scaffold, in particular, is a versatile building block that allows for systematic modifications to explore structure-activity relationships. clinmedkaz.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. unar.ac.id This method is instrumental in understanding the binding mode of this compound and its derivatives with various biological targets. Docking studies can reveal crucial information about the binding affinity and the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. unar.ac.idekb.eg

For instance, in studies of related benzylpiperidine derivatives, molecular docking has been used to investigate their inhibitory potential against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.net These studies have shown that the benzyl (B1604629) group often engages in π-π stacking interactions with aromatic residues in the active site, while the piperidine nitrogen can form important hydrogen bonds or electrostatic interactions. researchgate.net The amino and methanol (B129727) groups on the piperidine ring of this compound offer additional points for hydrogen bonding, which can significantly contribute to binding affinity.

Below is a table summarizing typical interactions observed in docking studies of benzylpiperidine derivatives with a hypothetical receptor active site.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Amino group, Methanol group | Asp, Glu, Ser, Thr, Gln, Asn |

| π-π Stacking | Benzyl group | Phe, Tyr, Trp, His |

| Hydrophobic | Piperidine ring, Benzyl group | Ala, Val, Leu, Ile, Pro, Met |

| Electrostatic | Protonated Piperidine Nitrogen | Asp, Glu |

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and stability of the complex over time. nih.gov MD simulations can be used to refine the binding poses obtained from docking and to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the target.

For a molecule like this compound, MD simulations can elucidate the role of water molecules in the binding site and assess the stability of key hydrogen bonds. researchgate.net These simulations can also reveal conformational changes in the receptor upon ligand binding, which can be crucial for understanding the mechanism of action. The insights gained from MD simulations are valuable for optimizing the structure of the lead compound to improve its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds. For derivatives of this compound, QSAR studies can help in understanding the impact of various substitutions on the benzyl ring or modifications to the piperidine core.

Pharmacophore modeling is another important ligand-based approach that focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its analogs would typically include features such as a hydrogen bond donor (from the amino and methanol groups), a hydrogen bond acceptor (the amino nitrogen), a hydrophobic aromatic feature (the benzyl ring), and a positive ionizable feature (the piperidine nitrogen). This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired biological activity.

The following table outlines a hypothetical pharmacophore model for this compound.

| Pharmacophoric Feature | Corresponding Moiety |

| Hydrogen Bond Donor | Amino group (-NH2), Hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | Amino nitrogen |

| Aromatic Hydrophobic | Benzyl ring |

| Positive Ionizable | Piperidine nitrogen |

Computational Predictions of Molecular Properties Relevant to Biological Activity

For this compound, computational tools can predict properties such as lipophilicity (logP), aqueous solubility, polar surface area (PSA), and the potential to cross the blood-brain barrier. These predictions are vital in the early stages of drug discovery to identify and filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures. For instance, Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. unar.ac.id

A summary of computationally predicted properties for this compound is presented below.

| Property | Predicted Value |

| Molecular Weight | 220.31 g/mol |

| LogP | 1.5 - 2.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 55.6 Ų |

Preclinical Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Dipeptidyl Peptidase IV (DPPIV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, making it a key target for the treatment of type 2 diabetes. nih.govnih.govepa.govresearchgate.net A thorough search of scientific literature reveals no studies that have specifically evaluated (4-Amino-1-benzylpiperidin-4-yl)methanol for its inhibitory activity against the DPP-IV enzyme. Research into DPP-IV inhibitors has largely focused on other chemical classes, such as peptides and their mimetics, and distinct heterocyclic compounds. mdpi.com Consequently, there is no data to report on the potential for this compound to modulate DPP-IV activity.

| Compound | Assay Type | IC50 (µM) | Source |

|---|---|---|---|

| This compound | Not Available | No Data Reported | N/A |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine (B1218667) scaffold is a common feature in the design of potent cholinesterase inhibitors. nih.govnih.govnih.gov However, research has focused on complex derivatives rather than the simple parent compound.

One study that synthesized hybrid molecules from 4-amino-1-benzyl piperidines and lipoic acid for cholinesterase inhibition explicitly noted that the parent compounds themselves generally did not exhibit inhibitory activity against either AChE or BuChE. researchgate.net This finding suggests that the this compound scaffold is likely inactive on its own and requires significant structural modification to confer any inhibitory potential. No studies have directly published inhibition constants for this compound against either cholinesterase.

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | No Data Reported | N/A |

| Butyrylcholinesterase (BuChE) | No Data Reported | N/A |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and certain amino acids, making it a well-established target for anticancer and antimicrobial agents. wikipedia.orgnih.gov DHFR inhibitors typically belong to specific structural classes, such as analogues of folic acid like methotrexate. nih.govresearchgate.net There are no published preclinical studies investigating the potential of this compound to inhibit DHFR. The chemical structure of this compound does not resemble known classical or non-classical antifolates, and the 4-aminopiperidine (B84694) scaffold has not been a focus in the development of DHFR inhibitors.

| Compound | Enzyme Source | IC50 (µM) | Source |

|---|---|---|---|

| This compound | Not Available | No Data Reported | N/A |

Protein Kinase B (Akt) Inhibition

Protein Kinase B (Akt) is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival; its deregulation is common in cancer. symansis.com The 4-aminopiperidine scaffold has been employed in the development of potent Akt inhibitors. nih.gov For instance, research has led to the discovery of complex molecules, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are potent and selective Akt inhibitors. nih.govnih.gov However, these studies utilize the 4-aminopiperidine moiety as a building block. The research does not provide data on the inhibitory activity of the simple this compound compound itself, which is not expected to be an active inhibitor without the necessary pharmacophoric features present in the larger, optimized molecules.

| Compound | Akt Isoform | IC50 (nM) | Source |

|---|---|---|---|

| This compound | Akt1 | No Data Reported | N/A |

| Akt2 | No Data Reported | N/A | |

| Akt3 | No Data Reported | N/A |

Receptor Interaction and Modulation Profiling

Neurotransmitter Receptor Systems (e.g., Dopamine (B1211576), Serotonin)

The 1-benzylpiperidine structure is a component of various ligands that interact with neurotransmitter systems, including dopamine and serotonin (B10506) receptors and transporters. For example, derivatives have been synthesized as potent antagonists for the dopamine D4 receptor. mdpi.com Similarly, other complex derivatives have been investigated as dual-target inhibitors of the serotonin transporter and acetylcholinesterase. nih.gov

Despite the use of its core structure in these advanced agents, there is no direct scientific evidence from preclinical binding or functional assays that characterizes the interaction of this compound with any dopamine or serotonin receptor subtypes. Its role in the literature is confined to that of a chemical starting material for multi-step syntheses of more elaborate and potent receptor modulators.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Source |

|---|---|---|---|---|

| This compound | Dopamine Receptors (D1-D5) | No Data Reported | No Data Reported | N/A |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | No Data Reported | No Data Reported | N/A |

Sigma-1 and Sigma-2 Receptor Affinity

While direct binding data for this compound is not extensively detailed, research into structurally related compounds underscores the importance of the 1-benzylpiperidine moiety for sigma receptor (σR) affinity. nih.govresearchgate.net Sigma receptors, which are divided into σ-1 and σ-2 subtypes, are implicated in a range of neurological conditions and are considered key targets for drug development. nih.govresearchgate.netsigmaaldrich.com

A study of polyfunctionalized pyridines featuring a 1-benzylpiperidine component revealed high affinity for the σ-1 receptor. nih.gov The affinity was influenced by the length of the linker chain connecting the 1-benzylpiperidine moiety to the pyridine (B92270) ring. nih.gov For instance, increasing the linker length from an amino group to a propylamino group resulted in a significant increase in human σ-1 receptor (hσ₁R) affinity. nih.gov One derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a particularly high affinity for hσ₁R with a Kᵢ value of 1.45 ± 0.43 nM, which is comparable to standard reference compounds. nih.gov This compound also showed high selectivity for the σ-1 receptor over the σ-2 subtype. nih.gov

Conversely, another derivative, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, was found to be 2-fold more affine for the rat σ-2 receptor than for the hσ-1 receptor, suggesting that subtle structural modifications can shift selectivity between the two receptor subtypes. nih.gov These findings highlight that the 1-benzylpiperidine scaffold is a key pharmacophore for achieving high-affinity ligands for both σ-1 and σ-2 receptors. nih.govresearchgate.net

Muscarinic Receptor Antagonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are crucial in regulating the parasympathetic nervous system. wikipedia.orgnih.gov Antagonists of these receptors have wide therapeutic applications. wikipedia.orgnih.gov While the specific compound this compound has not been singled out in antagonism studies, related structures containing the 1-benzylpiperidine core have been evaluated.

Research on a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives found that those with a 1-benzyl group exhibited higher binding affinities for M1 and M3 muscarinic receptors. These derivatives also showed good selectivity for the M3 receptor over the M2 subtype. This suggests that the 1-benzylpiperidine structure contributes favorably to interactions with muscarinic receptors, particularly the M1 and M3 subtypes.

Antiviral Research Applications

The piperidine (B6355638) scaffold is a recurring motif in the development of novel antiviral agents. Derivatives of this compound have been investigated for activity against several viruses.

Influenza Virus Hemagglutinin (HA) Fusion Inhibition

The influenza virus hemagglutinin (HA) protein is a primary target for antiviral drugs because of its critical role in viral entry into host cells. nih.gov A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of influenza A virus fusion, with specific activity against the H1N1 subtype. researchgate.netnih.gov These compounds are believed to act by interacting with the HA fusion peptide, a novel mechanism that distinguishes them from other fusion inhibitors. researchgate.netnih.gov The research into this class of piperidines indicates their potential for development as a new line of anti-influenza therapeutics. nih.gov

Activity Against Cytomegalovirus

Human cytomegalovirus (CMV) is a common herpesvirus that can cause severe disease in immunocompromised individuals and congenitally infected infants. nih.govnih.gov The search for new anti-CMV agents with novel mechanisms of action is ongoing. nih.gov Structurally related piperidine-4-carboxamides have shown promising activity against CMV. nih.govnih.gov

In a high-throughput screen, a hit compound, NCGC2955, which contains a piperidine-4-carboxamide motif, was identified as an inhibitor of CMV replication. nih.gov Subsequent synthesis and testing of analogs revealed compounds with even greater potency. nih.gov Three analogs, in particular, demonstrated significant inhibition of CMV replication in human foreskin fibroblasts with EC₅₀ values in the low micromolar to nanomolar range and a high selectivity index of over 1500. nih.gov These active compounds were also effective in CMV-infected primary human hepatocytes and were found to inhibit the virus at late stages of its replication cycle. nih.gov

Potential as Pan-Coronavirus Entry Inhibitors (related piperidine derivatives)

The emergence of novel coronaviruses has highlighted the need for broad-spectrum antiviral agents. nih.gov Various piperidine derivatives have emerged as potential pan-coronavirus inhibitors. nih.govgavinpublishers.comresearchgate.net One study on 1,4,4-trisubstituted piperidines identified several compounds with activity against human coronavirus 229E (HCoV-229E) and SARS-CoV-2. nih.gov Mechanistic studies suggest that these compounds may act as non-covalent inhibitors of the viral nsp5 main protease (Mpro), an essential enzyme for viral replication. nih.gov

Other research has focused on piperidine-4-carboxamide analogs, which have also demonstrated inhibitory activity against coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com The broad antiviral activity of these piperidine-based compounds against various RNA viruses suggests they may target host factors or viral proteins conserved across different families, making them attractive candidates for further development as broad-spectrum antiviral therapeutics. gavinpublishers.com

Anti-Inflammatory Effects and Associated Pathways (e.g., COX enzyme inhibition)

The anti-inflammatory potential of compounds related to the this compound scaffold has been a subject of scientific inquiry. The primary mechanism often investigated in this context is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX-2, whereas the undesirable side effects are often linked to the inhibition of the COX-1 isoform. nih.gov

Derivatives of piperidine have been identified as possessing significant anti-inflammatory properties. amazonaws.com Studies on various piperidine analogues have demonstrated their potential as potent, orally active anti-inflammatory agents, with some showing fewer side effects compared to established drugs like naproxen (B1676952) and indomethacin. amazonaws.com For instance, piperine, an alkaloid containing a piperidine ring, has been shown to dose-dependently decrease phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced COX-2 expression and subsequent prostaglandin (B15479496) E2 (PGE2) production in murine macrophages. nih.gov This inhibitory effect is mediated through the downregulation of several key signaling pathways, including NF-κB, C/EBP, and AP-1. nih.gov

Furthermore, research into 4-hydroxypiperidine (B117109) derivatives has indicated a strong interaction with trypsin, a digestive enzyme that also plays a role in inflammation. amazonaws.com This interaction suggests a potential mechanism for controlling inflammation and sepsis, highlighting the therapeutic promise of the piperidine core in developing novel anti-inflammatory agents. amazonaws.com While direct COX inhibition data for this compound is not extensively documented, the activities of its analogues strongly suggest that this compound class warrants further investigation for its anti-inflammatory potential, likely acting through modulation of the COX pathways and other related inflammatory cascades.

Neuroprotective Potential and Anti-Oxidative Stress Mechanisms

The N-benzylpiperidine motif is a key structural feature in compounds designed for neuroprotection, particularly in the context of multifactorial neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research into N-benzylpiperidine hybrids has revealed significant neuroprotective properties against mitochondrial oxidative stress. nih.gov Oxidative stress is a critical factor in the neuronal loss observed in Alzheimer's disease, contributing to the formation of neurofibrillary tangles and neuronal death. mdpi.com

Analogues of this compound have shown promise as multi-target-directed ligands. For example, certain N-benzylpiperidine derivatives have demonstrated dual inhibitory activity against histone deacetylase (HDAC) and acetylcholinesterase (AChE), both of which are relevant targets in Alzheimer's disease. nih.gov In addition to enzyme inhibition, these compounds exhibit free radical scavenging capabilities, metal chelating properties, and the ability to inhibit amyloid-beta (Aβ) aggregation. nih.gov

Furthermore, compounds containing the N-benzylpiperidine fragment have been investigated for their neuroprotective effects in cell-based models. Some derivatives have shown promising neuroprotective activity in PC-12 cells, a cell line commonly used in neuroscience research. nih.gov The neuroprotective effects of these compounds are often linked to their antioxidant capacity. Studies on related heterocyclic systems have shown a correlation between the ability to scavenge reactive oxygen species (ROS) and the neuroprotective effect observed in models of oxidative stress-induced toxicity. mdpi.com The structural elements of this compound, particularly the benzylpiperidine core, suggest it could serve as a valuable scaffold for developing novel neuroprotective agents that act by mitigating oxidative stress and targeting multiple pathological pathways in neurodegeneration. nih.gov

Investigation of Antimicrobial Properties

The 4-aminopiperidine scaffold, central to this compound, has been identified as a promising lead structure for the development of novel antimicrobial agents, particularly antifungals. mdpi.com Inspired by established antifungal agents that contain piperidine or morpholine (B109124) rings, such as amorolfine, researchers have synthesized and evaluated libraries of 4-aminopiperidine derivatives. mdpi.com

These investigations have revealed potent in vitro activity against a range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus. mdpi.com Notably, compounds such as 1-benzyl-N-dodecylpiperidin-4-amine have demonstrated significant antifungal efficacy. mdpi.com The proposed mechanism of action for these compounds involves the inhibition of enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.

In addition to antifungal activity, derivatives of the N-benzyl piperidin-4-one, a precursor to the title compound, have shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net Broader studies on various piperidine derivatives have confirmed varying degrees of antibacterial and antifungal activity. biomedpharmajournal.orgresearchgate.netacademicjournals.org For instance, certain synthetic piperidine compounds have displayed significant inhibitory effects against bacteria like Bacillus cereus, E. coli, and Staphylococcus aureus, as well as fungi such as Aspergillus niger and Candida albicans. academicjournals.org

The collective findings from these studies underscore the potential of the this compound core structure as a foundation for developing new antimicrobial drugs.

Preclinical Anticancer Research

The piperidine heterocyclic moiety is a recurring structural motif in compounds investigated for anticancer activity. nih.govresearchgate.net Derivatives based on this scaffold have been shown to suppress the proliferation of various cancer cell lines. Both piperidine and its naturally occurring alkaloid relative, piperine, have been reported to activate multiple molecular pathways that lead to the apoptosis (programmed cell death) of cancer cells. nih.gov

Research has shown that piperidine derivatives can inhibit the proliferation of colon cancer cell lines, such as HT29 and DLD-1, in a dose-dependent manner. nih.gov The mechanism of action can involve cell cycle arrest, preventing cancer cells from progressing through the phases required for division. nih.gov Furthermore, these compounds have been observed to inhibit the migration and invasion of colon cancer cells, which are crucial processes in metastasis. nih.gov

In the context of prostate cancer, certain piperidine derivatives have been found to inhibit the proliferation of PC3 prostate cancer cells and induce apoptosis by modulating the expression of key proteins involved in cell survival and death, such as BCL-2 and BAX. researchgate.net The anticancer effects of piperidine-containing compounds are often linked to the regulation of critical signaling pathways involved in cancer progression, including NF-κB and PI3K/Akt. nih.gov While direct preclinical anticancer data on this compound is limited, the established activity of the broader piperidine class suggests that this compound and its derivatives could be valuable candidates for further investigation in oncology.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of the 4-aminopiperidine and N-benzylpiperidine core, extensive SAR studies have provided valuable insights into the structural requirements for various biological activities. mdpi.comnih.gov

Impact of Substituent Variations on Potency and Selectivity

Modifications at different positions of the piperidine scaffold have been shown to significantly influence biological activity.

Substitution at the Piperidine Nitrogen (N1): The substituent at the N1 position of the piperidine ring is a key determinant of activity. In the context of antifungal agents, both a benzyl (B1604629) and a phenylethyl group at this position can lead to high potency. mdpi.com For other targets, such as opioid receptors, this position is considered part of the "address region" that influences receptor selectivity. nih.gov

Substitution at the 4-Amino Group: The nature of the substituent on the 4-amino group is critical. For antifungal activity, N-alkyl substituents with more than seven carbon atoms are beneficial, with an N-dodecyl (C12) chain showing outstanding activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at this position are detrimental to activity. mdpi.com

Linker Length and Type: In multifunctional ligands, the linker connecting the 1-benzylpiperidine moiety to other pharmacophoric groups plays a crucial role. For instance, in a series of compounds targeting sigma receptors, increasing the linker length from a direct amino group to an ethylamino or propylamino group resulted in increased affinity for the σ1 receptor. nih.gov

The table below summarizes the impact of key substituent variations on the antifungal activity of 4-aminopiperidine derivatives. mdpi.com

| Position of Variation | Favorable Substituents for Activity | Unfavorable Substituents for Activity |

| Piperidine N1 | Benzyl, Phenylethyl | - |

| 4-Amino Group | Long N-alkyl chains (e.g., n-dodecyl) | Short, branched, or cyclic alkyl groups |

| 4-Amino Group | 4-tert-butylbenzyl | Most other arylalkyl residues |

Elucidation of Key Pharmacophoric Features

The N-benzylpiperidine (N-BP) motif is recognized as a versatile pharmacophore in drug discovery due to its structural flexibility and three-dimensional nature. nih.gov It can engage in crucial cation-π interactions with target proteins and serves as a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity. nih.gov

Key pharmacophoric features for the 4-aminopiperidine class of compounds often include:

A Basic Nitrogen Atom: The tertiary nitrogen within the piperidine ring is a fundamental feature, often spatially oriented to interact with receptor sites. nih.gov

An Aromatic Moiety: The benzyl group attached to the piperidine nitrogen is a common feature that contributes to binding, potentially through hydrophobic or cation-π interactions. mdpi.comnih.gov

A Substituted Amino Group at the 4-Position: This group provides a critical point for modification to tune the compound's properties, such as lipophilicity and interaction with specific sub-pockets of the target protein. The length and nature of the substituent here can dramatically alter potency and selectivity. mdpi.com

For antifungal activity, the combination of a benzyl or phenylethyl group at N1 with a long n-alkyl residue at the 4-amino group appears to be the most beneficial pharmacophoric arrangement for potent activity. mdpi.com These SAR and pharmacophore insights are instrumental in guiding the rational design of new, more effective therapeutic agents based on the this compound scaffold.

Influence of Chiral Centers on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For compounds containing a piperidine scaffold, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that exhibit significantly different pharmacological profiles. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and interact preferentially with molecules that have a specific spatial orientation.

In the context of 4-aminopiperidine derivatives, research has demonstrated that stereochemistry plays a pivotal role in determining potency and efficacy. For instance, in a series of 4-aminopiperidine (4AP) derivatives investigated as inhibitors of the Hepatitis C Virus (HCV), the relative orientation of substituents on the piperidine ring was crucial for activity. A study identified that the trans-isomer of one analog was the more active diastereomer, exhibiting an EC50 value of 47 nM. nih.gov This highlights that even subtle changes in the spatial arrangement at the chiral centers of the piperidine ring can have a profound impact on the molecule's ability to inhibit its biological target.

Similarly, studies on other piperidine-containing structures have reinforced the importance of chirality. In a series of 3α-acyloxy-6β-acetoxyltropane derivatives, which contain a piperidine core, a stark difference in activity was observed between enantiomers. The 6S enantiomers displayed significant muscarinic M2 and M3 antagonistic activity, whereas the corresponding 6R enantiomers showed very little activity. researchgate.net Further investigation revealed that the binding affinity of the 6S enantiomers for M2 and M3 receptors was substantially greater than that of the 6R enantiomers, indicating a clear stereospecific preference by the receptors. researchgate.net

The following table summarizes key findings on the influence of stereoisomerism on the biological activity of selected piperidine derivatives.

| Compound Class / Derivative | Stereoisomer(s) Compared | Biological Target / Assay | Key Finding | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine (4AP) Analog | trans-isomer vs. cis-isomer | Hepatitis C Virus (HCV) Inhibition | The trans-isomer was identified as the more active diastereomer (EC50 = 47 nM). | nih.gov |

| 3α-Acyloxy-6β-acetoxyltropane Derivatives | 6S enantiomers vs. 6R enantiomers | Muscarinic M2/M3 Receptors | 6S enantiomers showed significant antagonistic activity, while 6R enantiomers had little to no activity. | researchgate.net |

| Pyridazinone Derivative | Four stereoisomers (RA,SB vs. others) | Vasodilation & Beta-Adrenergic Antagonism | The RA,SB isomer exhibited the best overall activity profile compared to the other three isomers. | nih.gov |

| Cisapride | (+)-cisapride vs. (−)-cisapride | Metabolism by CYP3A4 | N-dealkylation by CYP3A4 is stereoselective, favoring the (+)-enantiomer. | acs.org |

Advanced Research Applications of the 4 Amino 1 Benzylpiperidin 4 Yl Methanol Scaffold

Strategic Use as a Building Block in Complex Chemical Synthesis

The (4-Amino-1-benzylpiperidin-4-yl)methanol framework serves as a crucial building block for the synthesis of intricate molecular architectures with significant biological activity. The inherent structural features of this scaffold, including a tertiary amine, a primary amine, and a primary alcohol, offer multiple reactive sites for diverse chemical modifications. This allows for the systematic construction of libraries of compounds with varied physicochemical properties and biological targets.

A key application of structurally related 4-substituted-4-aminopiperidine derivatives is in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. rsc.org CCR5 is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making its antagonists a vital class of anti-HIV drugs. rsc.org The synthesis of potent piperazino-piperidine (B8394093) based CCR5 antagonists has been efficiently accomplished using N'-Boc-4-methyl-4-aminopiperidine as a key building block. rsc.org This highlights the utility of the 4-aminopiperidine (B84694) core in constructing complex heterocyclic systems with therapeutic potential. The synthetic strategy often involves the introduction of various substituents at the 4-position of the piperidine (B6355638) ring, demonstrating the versatility of this scaffold in creating diverse chemical entities. rsc.org

The synthesis of a potent and bioavailable CCR5 antagonist, Sch-350634, was achieved in excellent yield by employing a smart building block strategy with a protected 4-amino-4-substituted piperidine derivative. rsc.org This approach underscores the strategic importance of the this compound scaffold and its analogs in streamlining the synthesis of complex, biologically active molecules.

| Building Block | Synthetic Target | Therapeutic Area |

| 4-Substituted-4-aminopiperidine derivatives | Piperazino-piperidine based CCR5 antagonists | Anti-HIV rsc.org |

| N'-Boc-4-methyl-4-aminopiperidine | Sch-350634 (CCR5 antagonist) | Anti-HIV rsc.org |

Development in Multi-Targeted Therapeutic Strategies

The complexity of many diseases, such as neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. The this compound scaffold is particularly well-suited for the design of such agents due to its ability to present pharmacophoric features that can interact with different receptor or enzyme active sites.

In the context of Alzheimer's disease, N-benzylpiperidine analogs have been designed and synthesized as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes involved in the pathology of the disease. nih.govresearchgate.net Certain compounds from these series have demonstrated significant and balanced inhibition against both targets. nih.gov These molecules often feature the N-benzylpiperidine core which effectively targets the catalytic active site (CAS) of AChE. researchgate.net

Furthermore, a polyfunctionalized pyridine (B92270) derivative incorporating a 1-benzylpiperidin-4-yl moiety has been identified as a potent dual-target agent against AChE and the sigma-1 receptor (σ1R). nih.gov The σ1R is implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease. nih.gov The designed hybrid molecule exhibited high affinity for both targets, with the 1-benzylpiperidine (B1218667) moiety being crucial for its cholinesterase inhibition properties. nih.gov

| Compound/Scaffold | Targets | Therapeutic Indication | Key Findings |

| N-Benzylpiperidine analogs | Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) | Alzheimer's Disease | Significant and balanced inhibition of both enzymes. nih.govresearchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) and Sigma-1 Receptor (σ1R) | Neuropathic Pain, Alzheimer's Disease | Potent dual-target activities with high affinity for both targets. nih.gov |

Utility as Chemical Probes and Research Tools in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective probes allows for the interrogation of protein function in native cellular environments. mskcc.org The this compound scaffold, with its adaptable structure, provides a valuable starting point for the design of such research tools.

While specific examples of this compound being used directly as a chemical probe are not extensively documented, the principles of chemical probe development are applicable to this scaffold. mskcc.org By incorporating reporter groups such as fluorescent tags, biotin, or photoaffinity labels onto the scaffold, researchers can create probes for various applications, including fluorescence microscopy, flow cytometry, and proteomic analyses. mskcc.org

The development of chemical probes for bromodomains, which are readers of epigenetic marks, provides a relevant example. Researchers have successfully developed potent and selective probes for BRD9, a component of the ncBAF chromatin-remodeling complex, by modifying existing chemical scaffolds. mdpi.com This process often involves structure-activity relationship (SAR) studies to optimize binding affinity and selectivity. mdpi.com Similarly, the this compound scaffold could be systematically modified to generate novel chemical probes for a wide range of biological targets. The functional groups on the scaffold allow for the attachment of linkers and reporter tags without significantly compromising the binding affinity of the core pharmacophore.

| Probe Development Strategy | Potential Application | Example Target Class |

| Fluorescent Labeling | Cellular Imaging (Microscopy, Flow Cytometry) | G-protein coupled receptors (GPCRs) |

| Biotinylation | Protein pull-down and identification (Proteomics) | Kinases |

| Photoaffinity Labeling | Covalent modification and target identification | Enzymes |

Scaffold Hopping and Lead Optimization in Drug Discovery Programs

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical series with improved properties by replacing the core molecular framework of a known active compound. niper.gov.in Lead optimization, on the other hand, involves the iterative modification of a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. science.gov The this compound scaffold can play a significant role in both of these processes.

In lead optimization, the various functionalization points on the this compound scaffold allow for systematic modifications to explore the structure-activity relationship (SAR) and improve drug-like properties. science.gov For instance, in the development of TYK2 inhibitors, a lead optimization effort starting from a 4-aminopyridine (B3432731) benzamide (B126) scaffold led to the identification of potent and selective compounds with good oral bioavailability. nih.gov This demonstrates how modifications to a core scaffold can lead to significant improvements in the pharmacological profile of a drug candidate.

The this compound scaffold can also serve as a starting point for scaffold hopping campaigns. By retaining key pharmacophoric elements while altering the central piperidine ring, medicinal chemists can generate novel intellectual property and potentially overcome liabilities associated with the original scaffold, such as metabolic instability or off-target effects. niper.gov.in For example, a scaffold hopping approach from indoles to indazoles has been successfully used to develop dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads, showcasing the power of this strategy in modulating selectivity profiles. rsc.org

| Drug Discovery Strategy | Application to the Scaffold | Goal | Illustrative Example (Related Scaffold) |

| Lead Optimization | Systematic modification of substituents on the benzyl (B1604629), amino, and methanol (B129727) groups. | Enhance potency, selectivity, and ADME properties. | Optimization of 4-aminopyridine benzamide scaffold for TYK2 inhibitors. nih.gov |

| Scaffold Hopping | Replacement of the piperidine core with other heterocyclic or carbocyclic rings while maintaining key pharmacophoric features. | Discover novel chemical series with improved properties and new intellectual property. | Hopping from indoles to indazoles to create dual MCL-1/BCL-2 inhibitors. rsc.org |

Conclusion and Future Research Directions

Current Status and Research Gaps in (4-Amino-1-benzylpiperidin-4-yl)methanol Research

The current body of research on this compound is sparse, with most available data focusing on the broader class of piperidine (B6355638) derivatives. While thousands of piperidine compounds have been subjects of clinical and preclinical studies, dedicated research into this specific molecule is not extensively documented in publicly available literature. mdma.ch

The primary research gap is the lack of comprehensive biological evaluation of this compound and its close analogues. Studies on similar structures, such as 4-aminomethyl piperidine derivatives, have identified their potential as potent analgesics that target the µ-opioid receptor (µ-OR). tandfonline.com However, the specific structure-activity relationships (SAR) for the title compound, including the influence of the benzyl (B1604629) group on the nitrogen and the hydroxymethyl group at the C4 position, remain unelucidated. A significant opportunity exists to synthesize a library of derivatives based on this scaffold and screen them for a wide range of biological activities to uncover their full therapeutic potential.

Emerging Synthetic Methodologies for Piperidine Derivatization

Future research into this compound will be significantly accelerated by leveraging emerging synthetic methodologies that offer unprecedented control and efficiency in modifying the piperidine core. proquest.comnih.gov These advanced techniques provide the tools needed to systematically explore the chemical space around this scaffold.

Key emerging methodologies include:

Late-Stage C-H Functionalization : This powerful strategy allows for the direct modification of C-H bonds on the piperidine ring at a late stage of the synthesis, bypassing the need for lengthy de novo syntheses. Rhodium-catalyzed C-H insertion and photoredox-catalyzed arylation are at the forefront, enabling site-selective functionalization at the C2, C3, or C4 positions. nih.govresearchgate.netacs.orgnih.gov Applying these methods to the this compound core could rapidly generate a diverse library of analogues for biological screening.

Flow Chemistry : The use of continuous flow microreactors offers a scalable, rapid, and often higher-yielding alternative to traditional batch synthesis. acs.orgorganic-chemistry.org Electrosynthesis in flow reactors has been successfully used for piperidine synthesis, providing a greener and more efficient method. nih.govresearchgate.netbeilstein-journals.org This technology is ideal for the rapid optimization of reaction conditions and the production of compound libraries.

Novel Catalytic Systems : Advances in both metal- and organocatalysis continue to provide new ways to construct and functionalize the piperidine ring. nih.gov Techniques such as gold-catalyzed annulation and cascade reactions allow for the assembly of highly substituted and stereochemically complex piperidines from simple precursors. nih.govajchem-a.com

These methodologies can be employed to systematically modify the core structure of this compound—for instance, by altering the N-benzyl substituent, modifying the amino and methanol (B129727) groups at C4, or introducing new substituents on the piperidine ring itself—to probe its structure-activity relationships.

Table 1: Emerging Synthetic Methodologies for Piperidine Derivatization

| Methodology | Description | Potential Application for this compound | Key Advantages |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds, often catalyzed by transition metals (e.g., Rhodium, Palladium). nih.govresearchgate.net | Introduction of aryl, alkyl, or other functional groups at positions C2, C3, or C4 of the piperidine ring. | Late-stage modification, high efficiency, atom economy. |

| Photoredox Catalysis | Uses visible light to initiate redox reactions, enabling transformations under mild conditions. acs.org | α-amino C–H arylation to introduce diverse aromatic groups. | Mild reaction conditions, high functional group tolerance. |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. acs.orgorganic-chemistry.org | Rapid synthesis of analogues, process optimization, and scale-up. | Enhanced safety, improved yield and selectivity, automation. |

| Cascade Reactions | Multiple bond-forming transformations occur in a single synthetic operation. nih.govresearchgate.net | Efficient construction of complex, poly-substituted piperidine cores from simple starting materials. | Step economy, reduced waste, increased molecular complexity. |

Integration of Advanced Computational Approaches in Design and Optimization

In silico methods are indispensable in modern drug discovery for accelerating the design-synthesize-test-analyze cycle. Integrating these computational tools is crucial for efficiently navigating the vast chemical space of this compound derivatives and prioritizing synthetic targets.

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR studies can establish a mathematical correlation between the structural features of piperidine derivatives and their biological activity. tandfonline.comnih.govresearchgate.net By developing QSAR models, researchers can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. tandfonline.com

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For this compound derivatives, docking could be used to investigate binding modes in targets like the µ-opioid receptor, dopamine (B1211576) receptors, or various enzymes, providing insights into the structural basis of activity. tandfonline.comtandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can validate docking poses and provide a deeper understanding of the stability and dynamics of the ligand-receptor complex over time. nih.govnih.gov This can help refine the understanding of key interactions that are critical for biological activity.

Target Prediction and Virtual Screening : Computational tools can predict potential biological targets for a given molecule based on its structure. clinmedkaz.org Virtual screening of large compound libraries against these predicted targets can identify new starting points for drug discovery programs. wikipedia.org

By combining these approaches, researchers can adopt a rational design strategy, focusing synthetic efforts on compounds with the highest predicted potency and most favorable pharmacological profiles, thereby saving significant time and resources.

Prospects for Novel Biological Target Identification and Therapeutic Applications

The piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. enamine.netthieme-connect.com This versatility suggests that derivatives of this compound could have therapeutic applications far beyond their presumed role in analgesia.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel activities. Potential therapeutic areas and targets include:

Oncology : Piperidine derivatives have been developed as inhibitors of crucial cancer targets like Anaplastic Lymphoma Kinase (ALK) and Dihydrofolate Reductase (DHFR). researchgate.netnih.gov New hybrids have also shown promise against lung and breast cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Neurodegenerative Diseases : The piperidine core is central to drugs for Alzheimer's disease, such as Donepezil. ijnrd.org Novel derivatives could be designed as inhibitors of cholinesterases or monoamine oxidases, which are key targets in Alzheimer's and Parkinson's disease. nih.govencyclopedia.pub

Infectious Diseases : The piperidine scaffold is found in potent antiviral (e.g., CCR5 inhibitors for HIV), antibacterial, and antiparasitic agents. researchgate.netnih.gov Screening against a panel of pathogens could reveal new leads for anti-infective therapies.

Metabolic and Inflammatory Disorders : The structural flexibility of piperidines allows them to be tailored for a wide range of receptors and enzymes, including those involved in osteoporosis (Cathepsin K) and other metabolic or inflammatory conditions. mdpi.com

The application of in silico target prediction tools will be instrumental in this exploratory phase, helping to identify and prioritize the most promising biological targets for experimental validation. clinmedkaz.org The ultimate goal is to expand the therapeutic potential of the this compound scaffold, transforming it from a simple chemical entity into a versatile platform for the development of novel therapeutics for a range of human diseases. encyclopedia.pubresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Amino-1-benzylpiperidin-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive amination of 1-benzyl-4-piperidone with aniline derivatives, followed by functional group modifications. For example, sodium triacetoxyborohydride (STAB) in acetic acid is effective for stabilizing intermediates during reductive amination . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and temperature (0–25°C) can improve yields to >80%. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradients) is critical for isolating the target compound .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the benzylpiperidine backbone and hydroxyl/amino group positions. For instance, the benzyl proton signals typically appear as a singlet at δ 3.7–4.1 ppm, while the piperidine ring protons show splitting patterns between δ 1.5–2.8 ppm . High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) can validate the molecular formula (e.g., C₁₃H₂₀N₂O₂). Purity assessment via HPLC (C18 column, pH 4.6 buffer/methanol mobile phase) ensures >95% purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity and limited safety data, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as analogous piperidine derivatives exhibit acute toxicity in preliminary assays . First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention if ingested . Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Triangulate data using orthogonal assays:

- In vitro : Compare cytotoxicity results across multiple cell lines (e.g., HEK293 vs. HepG2) .

- In silico : Perform molecular docking to predict binding affinities to target receptors (e.g., opioid or sigma receptors) .

- In vivo : Validate hypotheses in animal models with controlled pharmacokinetic parameters (dose, administration route) .

Q. What strategies optimize the stereoselective synthesis of this compound enantiomers?

- Methodological Answer : Chiral auxiliaries or catalysts can enhance enantiomeric excess (ee). For example:

- Use (R)- or (S)-BINOL-derived phosphoric acids to induce asymmetry during reductive amination .

- Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

- Crystallize intermediates with chiral resolving agents (e.g., tartaric acid) to isolate desired enantiomers .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests robustness for short-term storage) .

- Light sensitivity : Expose samples to UV/VIS light and quantify photodegradation using spectrophotometry (λ = 254 nm) .

Q. What advanced analytical techniques can identify trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted 1-benzyl-4-piperidone) with multiple reaction monitoring (MRM) .

- NMR relaxation experiments : Differentiate between conformers or solvates using T₁/T₂ relaxation times .

- X-ray crystallography : Resolve ambiguous structural features (e.g., hydrogen bonding networks) in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.